9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)-
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Overview
Description
9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)-: is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its unique structural features, which include a hydroxy group at the 3-position and a methoxyphenyl group at the 1-position of the anthracenedione core. These modifications impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the primary starting material.
Oxidation: Anthracene is oxidized to 9,10-anthraquinone using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4).
Hydroxylation: The 9,10-anthraquinone is then hydroxylated at the 3-position using reagents like sodium hydroxide (NaOH) and hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl3).
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced forms.
Substitution Products: Various substituted anthraquinone derivatives.
Scientific Research Applications
Chemistry:
Dye Synthesis: The compound is used as an intermediate in the synthesis of various dyes and pigments due to its chromophoric properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Anticancer Research: Preliminary studies suggest that the compound may have anticancer properties, particularly in inhibiting the growth of certain cancer cells.
Industry:
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell death, which is another mechanism contributing to its potential anticancer effects.
Comparison with Similar Compounds
9,10-Anthracenedione: The parent compound without the hydroxy and methoxyphenyl groups.
1-Hydroxy-9,10-anthracenedione: A derivative with a hydroxy group at the 1-position.
2-Methoxy-9,10-anthracenedione: A derivative with a methoxy group at the 2-position.
Uniqueness:
Structural Modifications: The presence of both hydroxy and methoxyphenyl groups in 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- imparts unique chemical and physical properties, making it more versatile in various applications.
Enhanced Activity: These modifications can enhance the compound’s activity in biological and industrial applications compared to its simpler counterparts.
Properties
CAS No. |
428866-34-6 |
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Molecular Formula |
C21H14O4 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
3-hydroxy-1-(2-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14O4/c1-25-18-9-5-4-6-13(18)16-10-12(22)11-17-19(16)21(24)15-8-3-2-7-14(15)20(17)23/h2-11,22H,1H3 |
InChI Key |
WNAGTDDNQKQSIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C(=CC(=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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